Ethyl N-(2,2-dimethoxyethyl)carbamate
Overview
Description
Ethyl carbamate, also known as urethane, is a compound that has been identified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). It is widely present in fermented food products and alcoholic beverages. Concerns about its potential health effects have led to extensive studies on its formation, metabolism, and the development of analytical methods for its detection in various food matrices. Strategies to mitigate its presence in food products have been explored, including physical, chemical, enzymatic, and genetic engineering methods. Additionally, natural products have been suggested to offer protection against EC-induced toxicity by modulating oxidative stress .
Scientific Research Applications
Carcinogenicity and Detection of Ethyl Carbamate
Carcinogenic Potential and Contaminant Concerns : Ethyl carbamate (urethane) has been reassessed for its carcinogenicity due to its frequent presence as a contaminant in fermented foods and beverages. The International Agency for Research on Cancer (IARC) has classified ethyl carbamate as a Group 2A carcinogen, indicating its potential to cause cancer in humans. The need for stringent monitoring of ethyl carbamate levels in food and beverage products is highlighted to minimize health risks (Baan et al., 2007).
Analytical Approaches for Quantification : The development of surface-enhanced Raman scattering (SERS) techniques for the quantitative detection of ethyl carbamate in alcoholic beverages presents a novel approach to ensuring safety and compliance with health regulations. This method, utilizing silver-coated gold nanoparticle colloids, demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the alcoholic beverage industry, with detection limits indicating high sensitivity and specificity (Yang et al., 2013).
Mitigation and Prevention Strategies
Progress in Reducing Ethyl Carbamate in Beverages : The alcoholic beverages industry faces challenges in addressing the presence of ethyl carbamate due to its toxicity and carcinogenicity. Research has delved into various methods to reduce ethyl carbamate levels, including physical, chemical, enzymatic, and metabolic engineering technologies. This comprehensive review of both traditional and novel methods provides insight into the effectiveness and limitations of these strategies, guiding future developments in eliminating ethyl carbamate from alcoholic beverages on both laboratory and industrial scales (Zhao et al., 2013).
Genetic Engineering for Biodegradation : A promising study on the genetic engineering production of ethyl carbamate hydrolase from Acinetobacter calcoaceticus explores its application in degrading ethyl carbamate in Chinese liquor. The enzyme exhibited high specificity and stability under extreme conditions, including high ethanol concentrations and acidic environments, making it a viable option for reducing ethyl carbamate concentrations in fermented beverages without significantly affecting their flavor. This approach highlights the potential of biotechnological interventions in mitigating carcinogen exposure from dietary sources (Dong et al., 2022).
Safety And Hazards
Ethyl N-(2,2-dimethoxyethyl)carbamate is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It also has precautionary statements P280, P305+P351+P338, advising to wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl N-(2,2-dimethoxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-4-12-7(9)8-5-6(10-2)11-3/h6H,4-5H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLQPBVEGKLIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448356 | |
Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl N-(2,2-dimethoxyethyl)carbamate | |
CAS RN |
71545-60-3 | |
Record name | Ethyl N-(2,2-dimethoxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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